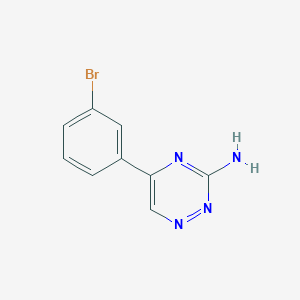

5-(3-Bromophenyl)-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN4 |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

5-(3-bromophenyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C9H7BrN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |

InChI Key |

DARAPQTZAJNROL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of 5 3 Bromophenyl 1,2,4 Triazin 3 Amine

General Synthetic Routes for 1,2,4-Triazine-3-amine Derivatives

The synthesis of the 1,2,4-triazine (B1199460) ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this nitrogen-rich core. These routes are crucial for accessing a wide array of functionalized triazines, including the precursors to 5-(3-Bromophenyl)-1,2,4-triazin-3-amine (B6282021).

Cyclocondensation Reactions for 1,2,4-Triazine Ring Formation

Cyclocondensation reactions represent one of the most fundamental and versatile approaches to the 1,2,4-triazine skeleton. These reactions typically involve the formation of the six-membered ring by combining two or more precursor molecules that together provide the necessary carbon and nitrogen atoms.

A common strategy is the reaction of α-dicarbonyl compounds, such as benzil, with semicarbazide (B1199961) or thiosemicarbazide. nih.gov This condensation builds the triazine ring, yielding derivatives like 5,6-diphenyl-1,2,4-triazin-3(2H)-one or its thione analogue, which can be further modified. nih.gov Another well-established cyclocondensation method involves the reaction of amidrazones, particularly C-glycosyl formamidrazones, with 1,2-dicarbonyl compounds to construct 3-substituted 1,2,4-triazines. nih.gov

More advanced strategies include domino annulation reactions, which allow for the synthesis of 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes in a one-pot process. researchgate.net Additionally, inverse-electron-demand Diels-Alder reactions provide a modern route; for instance, 1,2,4,5-tetrazines can react with enamines in an N1/N4 [4+2] cycloaddition to regioselectively form 1,2,4-triazines. mdpi.com

Preparation of Substituted 1,2,4-Triazines via 1,2-Dicarbonyl Condensation with Acid Hydrazides

The condensation of 1,2-dicarbonyl compounds with acid hydrazides or related species is a classical and reliable method for preparing substituted 1,2,4-triazines. mdpi.com This approach is particularly valuable for creating triazines with substitution at the 3, 5, and 6 positions.

A one-pot condensation reaction can be performed using an acid hydrazide, an α-diketone, and ammonium (B1175870) acetate, often on a solid support like silica (B1680970) gel and under microwave irradiation to enhance reaction rates and yields. ed.ac.uk This method offers a straightforward and efficient entry to a variety of 3,5,6-trisubstituted-1,2,4-triazines. ed.ac.uk The general mechanism involves the initial formation of a hydrazone from the dicarbonyl compound and the acid hydrazide, followed by cyclization with a nitrogen source, such as ammonia (B1221849) from ammonium acetate, to complete the triazine ring.

Specific Synthetic Approaches for this compound and Closely Related Analogues

Synthesizing the specific target molecule, this compound, requires methods that can regioselectively introduce the 3-bromophenyl group at the C5 position and an amine group at the C3 position of the 1,2,4-triazine ring.

Suzuki Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis for forming carbon-carbon bonds, particularly for aryl-aryl coupling. youtube.com This palladium-catalyzed reaction is highly suitable for introducing aryl substituents onto heterocyclic cores. For the synthesis of 5-aryl-1,2,4-triazines, a common strategy involves coupling a halogenated triazine with an arylboronic acid.

While direct Suzuki coupling on 5-bromo-1,2,4-triazin-3-amine is not extensively documented, the principle is well-established with related heterocycles. For example, 6-chloro-2,4-diaminotriazine readily undergoes Suzuki coupling with various aryl boronic acids to yield 6-aryl-2,4-diaminotriazines. researchgate.net Similarly, sequential Suzuki couplings on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) allow for the controlled, stepwise introduction of different aryl groups. researchgate.net

A plausible synthetic route to the target compound could therefore involve:

Synthesis of a 5-chloro or 5-bromo-1,2,4-triazin-3-amine precursor.

Palladium-catalyzed Suzuki coupling of this halo-triazine with 3-bromophenylboronic acid.

The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system like toluene/water or dioxane. youtube.comnih.gov

Synthesis from Semicarbazones or Thiosemicarbazones

The formation of the 1,2,4-triazine ring from open-chain precursors like semicarbazides and thiosemicarbazides is a foundational method that can be adapted for specific analogues. A series of 1-aroyl-4H(R)-thiosemicarbazides can be cyclized to form the corresponding 5-aryl-4H(R)-1,2,4-triazolin-3-thiones, which are close structural relatives and potential precursors to the desired 3-amino compounds. nih.gov

A highly relevant and direct synthesis has been developed for analogues of the target compound. nih.govresearchgate.net This method involves the reaction of a substituted phenyl semicarbazide with 3-bromobenzonitrile (B1265711) in a solvent like n-butanol, with potassium carbonate added as a base. nih.gov This reaction proceeds via nucleophilic attack of the semicarbazide on the nitrile carbon, followed by cyclization to directly form the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine core. This approach efficiently incorporates the 3-bromophenyl group from a commercially available starting material.

Multi-Step Synthetic Procedures for Analogues

The synthesis of complex or highly substituted 1,2,4-triazine derivatives often requires multi-step procedures. A well-documented three-step synthesis for 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues provides a clear pathway to compounds closely related to the subject of this article. nih.govresearchgate.net

The general synthetic scheme is as follows:

Step 1: Formation of Substituted Phenyl Urea (B33335). A substituted aniline (B41778) is reacted with an isocyanate to form a corresponding N,N'-disubstituted urea derivative.

Step 2: Synthesis of Substituted Phenyl Semicarbazide. The phenyl urea from the previous step is refluxed with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to yield a substituted phenyl semicarbazide. nih.gov

Step 3: Cyclization to form the Triazole Ring. The semicarbazide intermediate is treated with 3-bromobenzonitrile in n-butanol with potassium carbonate. This final cyclization step yields the desired 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues. nih.govresearchgate.net

This synthetic route has been used to produce a series of analogues, demonstrating its utility and reliability. The physical properties of some of these synthesized compounds are detailed in the table below.

Table 1: Physical Data for Synthesized 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogues (4a-j)

| Compound | Substituent on N-aryl | Molecular Formula | Melting Point (°C) | Yield (%) | Rf Value* |

|---|---|---|---|---|---|

| 4a | 4-F | C₁₅H₁₀BrFN₄ | 251-253 | 72 | 0.54 |

| 4b | 4-Cl | C₁₅H₁₀BrClN₄ | 264-266 | 68 | 0.58 |

| 4c | 4-Br | C₁₅H₁₀Br₂N₄ | 271-273 | 65 | 0.61 |

| 4d | 4-CH₃ | C₁₆H₁₃BrN₄ | 240-242 | 75 | 0.52 |

| 4e | 4-OCH₃ | C₁₆H₁₃BrN₄O | 228-230 | 70 | 0.48 |

| 4f | 3-Cl | C₁₅H₁₀BrClN₄ | 235-237 | 67 | 0.56 |

| 4g | 3-CH₃ | C₁₆H₁₃BrN₄ | 215-217 | 73 | 0.51 |

| 4h | 2-Cl | C₁₅H₁₀BrClN₄ | 202-204 | 64 | 0.59 |

| 4i | 2-CH₃ | C₁₆H₁₃BrN₄ | 194-196 | 76 | 0.49 |

| 4j | 2-OCH₃ | C₁₆H₁₃BrN₄O | 188-190 | 69 | 0.45 |

*Data sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. nih.gov Mobile phase for TLC was a 9:1 mixture of benzene (B151609) and acetone. nih.gov

Exploration of Green Chemistry Principles in 1,2,4-Triazine Synthesis

The principles of green chemistry, which encourage the reduction or elimination of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. mdpi.comrsc.org For the 1,2,4-triazine core, several environmentally benign methodologies have been explored, offering alternatives to traditional synthetic routes that often require harsh conditions or toxic reagents.

One of the primary methods for constructing the 3-amino-1,2,4-triazine ring is the cyclocondensation of an amidinohydrazone with a 1,2-dicarbonyl compound. mdpi.com Green approaches to this and other synthetic strategies focus on minimizing waste, reducing energy consumption, and using safer solvents and catalysts.

Solvent-Free and Alternative Energy-Source Methodologies:

A significant advancement in the green synthesis of related compounds is the development of solvent-free reaction conditions. For instance, a highly efficient, solvent- and catalyst-free method for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines has been reported, proceeding through the ipso-substitution of a cyano group on a 5-cyano-1,2,4-triazine. rsc.orgresearchgate.net This method boasts high atom economy and a low E-factor (Environmental factor), highlighting its green credentials. rsc.org

Furthermore, alternative energy sources like microwave (MW) and ultrasound (US) irradiation have been effectively utilized to accelerate the synthesis of nitrogen-containing heterocycles, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. mdpi.comarabjchem.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of various triazine derivatives, benefiting from efficient heat transfer that leads to rapid reaction rates. rsc.orggvpcdpgc.edu.in Similarly, ultrasound-assisted synthesis leverages acoustic cavitation to enhance mass transfer and reaction rates, providing a green alternative for synthesizing heterocyclic systems. arabjchem.orggvpcdpgc.edu.in While not specifically documented for this compound, these techniques represent a viable and sustainable approach for its synthesis.

Table 1: Green Chemistry Approaches in Triazine Synthesis

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Reaction of neat reagents without a solvent medium. | Reduced waste, simplified purification, high atom economy. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid heating. | Shorter reaction times, increased yields, fewer side products. | mdpi.comrsc.org |

Chemical Transformations and Functionalization of the 1,2,4-Triazine-3-amine Core

The structure of this compound features two primary sites for chemical modification: the 3-amino group on the triazine ring and the bromo-substituted phenyl ring. This dual reactivity allows for extensive diversification of the core structure to generate a library of novel compounds.

Reactivity of the 3-Amino Group with Various Reagents

The 3-amino group of the 1,2,4-triazine ring is a versatile nucleophile, capable of reacting with a wide range of electrophilic reagents. researchgate.net These reactions allow for the introduction of various functional groups, which can significantly alter the molecule's physicochemical and biological properties.

Common transformations of the 3-amino group include acylation, alkylation, and condensation reactions. For example, reactions with acyl chlorides or anhydrides would yield the corresponding amides, while reactions with isocyanates or isothiocyanates would produce urea or thiourea (B124793) derivatives, respectively. researchgate.net The reactivity of the parent 3-amino-1,2,4-triazine has been demonstrated with reagents like phenyl isocyanates and benzoyl chlorides, indicating that the amino group on the 5-(3-bromophenyl) analogue would undergo similar transformations. researchgate.net

Table 2: Representative Reactions of the 3-Amino Group on the 1,2,4-Triazine Scaffold

| Reagent Type | Product Type | General Conditions | Reference |

|---|---|---|---|

| Acyl Halides (e.g., Benzoyl Chloride) | N-Acyl-1,2,4-triazin-3-amine | Base (e.g., pyridine), organic solvent | researchgate.net |

| Isocyanates (e.g., Phenyl Isocyanate) | N-Aryl-N'-(1,2,4-triazin-3-yl)urea | Organic solvent, heat | researchgate.net |

| 1,2-Dicarbonyl Compounds | Fused Heterocyclic Systems | Reflux in solvent (e.g., EtOH) | researchgate.net |

Substitution Reactions on the Aryl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.gov The bromo-substituent on the phenyl ring of this compound is an ideal substrate for this reaction. By reacting it with various aryl, heteroaryl, or alkyl boronic acids or esters, a diverse array of biaryl or alkyl-aryl derivatives can be synthesized. uzh.chnih.gov The reaction conditions generally involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. uzh.chresearchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction would allow for the substitution of the bromine atom on the phenyl ring with a wide variety of primary or secondary amines, leading to the synthesis of diverse N-aryl derivatives. nih.govresearchgate.net The catalytic system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand, such as BINAP or DavePhos, in the presence of a strong, non-nucleophilic base like sodium tert-butoxide. wikipedia.orgnih.gov

Table 3: Potential Cross-Coupling Reactions on the 3-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-(3-Aryl/Alkyl-phenyl)-1,2,4-triazin-3-amine | uzh.chnih.gov |

Investigation of Biological Activities and Pharmacological Potential

Broad-Spectrum Biological Activities of 1,2,4-Triazine (B1199460) Derivatives

Overview of Diverse Pharmacological Profiles

The 1,2,4-triazine nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide array of pharmacological activities. ijpsr.inforesearchgate.netresearchgate.net These compounds have demonstrated potential as:

Anticancer agents ijpsr.inforesearchgate.net

Antimicrobial and antifungal agents ijpsr.inforesearchgate.netresearchgate.net

Antiviral agents, including activity against HIV ijpsr.infonih.gov

Anti-inflammatory agents ijpsr.infoscientific.net

Analgesic agents ijpsr.info

Antihypertensive and cardiotonic agents ijpsr.info

Antimalarial agents ijpsr.inforesearchgate.net

Central nervous system modulators, including neuroleptic and nootropic effects ijpsr.info

This diverse range of activities underscores the significance of the 1,2,4-triazine scaffold in the development of new therapeutic agents. ijpsr.infonih.gov The biological potential of these derivatives is often influenced by the nature of the substituents on the triazine ring. mdpi.com For instance, the introduction of a sulfonamide group to a pyrazolotriazine moiety has been shown to increase antitumor activity. tandfonline.com

Role as a Privileged Scaffold in Drug Development

The 1,2,4-triazine core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel drugs. nih.govnih.govnih.gov The versatility of the triazine ring allows for the synthesis of a wide variety of derivatives with diverse biological activities. nih.gov

Several 1,2,4-triazine derivatives have advanced to clinical trials for various diseases, highlighting the therapeutic potential of this scaffold. nih.gov For example, Apraziquone is a 1,2,4-benzotriazine (B1219565) derivative that has been investigated as a hypoxia-activated prodrug for the treatment of non-muscle invasive bladder cancer. Furthermore, some triazine-based compounds act as inhibitors of key protein kinases involved in critical signaling pathways associated with cancer cell proliferation. researchgate.net

Anticancer Research Perspectives

In Vitro Cytotoxic and Antiproliferative Activity Evaluation

Derivatives of 1,2,4-triazine have been the subject of extensive research for their potential as anticancer agents. nih.govnih.gov A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a similar structural motif, demonstrated significant anticancer activity against a panel of 58 cancer cell lines. mdpi.comresearchgate.net Specifically, compound 4e was most effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. mdpi.com Compound 4i showed broad activity, with the most sensitive cell lines being SNB-75, UO-31, CCRF-CEM, EKVX, and OVCAR-5. mdpi.com

Novel 1,2,4-triazine dithiocarbamate (B8719985) derivatives have also shown potent antiproliferative activity. nih.gov Compound K3, for instance, exhibited IC50 values of 2.35, 5.71, and 10.1 μM against MGC-803, PC-3, and EC-109 cancer cell lines, respectively, proving more potent than the standard chemotherapeutic agent 5-FU. nih.gov Similarly, certain xanthone (B1684191) and acridone (B373769) derivatives of 1,2,4-triazine displayed good in vitro antiproliferative activities against colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T) cell lines. mdpi.com

The table below summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives.

| Compound | Cancer Cell Line | Activity | Reference |

| 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75 (CNS Cancer) | PGI = 41.25% | mdpi.com |

| 4i (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog) | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | PGI = 38.94%, 30.14%, 26.92%, 26.61%, 23.12% | mdpi.com |

| K3 (1,2,4-triazine dithiocarbamate derivative) | MGC-803 (Gastric Cancer) | IC50 = 2.35 µM | nih.gov |

| K3 (1,2,4-triazine dithiocarbamate derivative) | PC-3 (Prostate Cancer) | IC50 = 5.71 µM | nih.gov |

| K3 (1,2,4-triazine dithiocarbamate derivative) | EC-109 (Esophageal Cancer) | IC50 = 10.1 µM | nih.gov |

| 7a, 7e, 9e, 14a, 14b (Xanthone and Acridone derivatives) | HCT116, A-172, Hs578T | Good antiproliferative activity | mdpi.com |

Mechanistic Studies of Cell Death: Apoptosis and Necroptosis Pathways

Research into the mechanisms of action of 1,2,4-triazine derivatives has revealed their ability to induce programmed cell death, primarily through apoptosis. nih.govresearchgate.net One study on 5,6-diaryl-1,2,4-triazine hybrids found that compound 11E induced apoptosis in MGC-803 cells by decreasing the mitochondrial membrane potential and regulating the expression of apoptosis-related proteins. nih.gov Specifically, it led to an increased expression of Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, Cleaved PARP, and DR4, while decreasing the expression of Bcl-xl and Bcl-2. nih.gov

Another study on 1,2,4-triazinone derivatives identified compounds that induced apoptosis in MCF-7 breast cancer cells by up-regulating p53 and increasing the Bax/Bcl-2 ratio and caspase 3/7 levels. researchgate.net Furthermore, 1,2,4-triazine dithiocarbamate derivatives have been shown to induce apoptosis in gastric cancer cells. nih.gov

While apoptosis is a well-documented mechanism, the role of necroptosis, a form of programmed necrosis, in the anticancer activity of 1,2,4-triazine derivatives is less understood. However, studies on other heterocyclic compounds, such as phenothiazine (B1677639) derivatives, have shown they can modulate necroptosis. nih.gov Necroptosis is initiated by factors like TNF-α, and its pathway involves proteins such as RIPK1, RIPK3, and MLKL. nih.govmdpi.com Further investigation is needed to determine if 5-(3-Bromophenyl)-1,2,4-triazin-3-amine (B6282021) or its analogs can also induce necroptosis in cancer cells.

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, 1,2,4-triazine derivatives can exert their anticancer effects by modulating the cell cycle. nih.govnih.gov For example, the 5,6-diaryl-1,2,4-triazine derivative 11E was found to arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.gov Similarly, the 1,2,4-triazine dithiocarbamate derivative K3 also caused cell cycle arrest at the G2/M phase in both MGC-803 and HGC-27 cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The modulation of the cell cycle is a key mechanism by which many anticancer drugs exert their therapeutic effects. nih.gov

Investigation of Molecular Targets in Cancer Pathways

Research into 3-amino-1,2,4-triazine derivatives has revealed their potential to interact with key signaling pathways implicated in cancer progression.

The primary focus of kinase inhibition studies for this class of compounds has been on Pyruvate (B1213749) Dehydrogenase Kinases (PDKs). nih.govnih.gov PDKs are crucial enzymes in cancer cell metabolism, and their inhibition is a strategy to combat cancer aggressiveness and resistance. nih.gov A library based on the 3-amino-1,2,4-triazine scaffold was developed and evaluated for its potential as selective PDK1 inhibitors. nih.govnih.gov

These studies highlight that derivatives from this chemical family can target the PDH/PDK axis. nih.gov One of the most promising compounds from this research, a related analog, demonstrated efficacy in a preclinical model of aggressive pancreatic ductal adenocarcinoma. nih.gov While these findings point to the potential of the 3-amino-1,2,4-triazine core, specific inhibitory data for this compound against PDK1 or other kinases like CDKs, AKT2, PDK4, or p38α MAP Kinase were not detailed in the reviewed literature.

Table 1: Antiproliferative Activity of a Representative 3-Amino-1,2,4-triazine Analog (Compound 5i) against Pancreatic Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

|---|---|---|

| PSN-1 | Pancreatic Ductal Adenocarcinoma | 1.83 ± 0.11 |

| BxPC3 | Pancreatic Ductal Adenocarcinoma | 2.54 ± 0.15 |

Data sourced from a study on a library of 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. nih.gov

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and is often dysregulated in various cancers. nih.gov Its aberrant activation can lead to the stabilization of β-catenin, which then promotes the transcription of genes involved in tumorigenesis. nih.govmdpi.com The search for inhibitors of this pathway is an active area of cancer research. nih.gov

While some heterocyclic systems containing a triazine ring, such as 3-aryl-pyrimido[5,4-e] nih.govzsmu.edu.uanih.govtriazine-5,7-diones, have been investigated as antagonists of β-catenin/TCF transcription, there is no specific research available that details the activity of this compound on the Wnt/β-catenin pathway. nih.gov The mechanism for the aforementioned pyrimido-triazine compounds involves promoting the degradation of β-catenin through a proteasome-dependent pathway. nih.gov

The RAS/RAF/MAPK and PI3K/PTEN/Akt/mTOR cascades are central signaling pathways that, when dysregulated, contribute to unrestrained cell growth and proliferation. nih.govnih.gov These pathways are frequently activated in human cancers through mutations in components like RAS or RAF genes, making them prime targets for therapeutic intervention. nih.gov Similarly, receptors like EGFR and enzymes such as Carbonic Anhydrase IX and XII are also pursued as cancer targets. However, current scientific literature does not provide evidence of this compound being investigated for inhibitory activity against these specific targets.

Antimicrobial Research Perspectives

The development of new antimicrobial agents is a critical area of research. While various heterocyclic compounds are explored for this purpose, specific data on this compound is lacking.

No studies were found detailing the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. It is important to distinguish this compound from structurally different but similarly named 1,2,4-triazole (B32235) derivatives. Research on certain 5-(bromophenyl)-1,2,4-triazole compounds has shown some antimicrobial effects, but these findings are not applicable to the 1,2,4-triazine scaffold. zsmu.edu.uazsmu.edu.ua

Similarly, there is no available research in the reviewed literature on the antifungal activity of this compound. Studies have reported antifungal properties for some 1,2,4-triazole derivatives containing a bromophenyl group, but these compounds are structurally distinct from the 1,2,4-triazine molecule of interest. zsmu.edu.uazsmu.edu.ua For instance, investigations into certain 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates showed activity against Candida albicans. zsmu.edu.ua

Research on Activity against Drug-Resistant Strains

The emergence of drug-resistant bacterial strains presents a formidable challenge to public health. While research specifically on this compound is limited, studies on related triazine structures show promise. For instance, a series of tetracyclic triazine analogues has demonstrated promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains, as well as activity against Mycobacterium tuberculosis and Bacillus anthracis, at concentrations that were not cytotoxic to mammalian cells. ijpsr.info Another study on novel quinoxaline-based compounds, which share some structural similarities, showed good to moderate antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, the hybridization of 1,2,4-triazole moieties with existing antibiotics like (fluoro)quinolones has been explored to combat resistance. nih.gov These hybrid molecules have shown potent antimicrobial effects against resistant bacterial strains. nih.gov For example, certain ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids were found to have higher potency against MRSA than the standard drugs vancomycin (B549263) and ciprofloxacin. nih.gov These findings suggest that the 1,2,4-triazine scaffold could be a valuable component in the development of new agents to combat drug-resistant bacteria.

Other Pharmacological Activity Research

Beyond its potential antimicrobial applications, the this compound scaffold is at the center of diverse pharmacological research.

Anti-inflammatory Investigations

The 1,2,4-triazine nucleus is a key feature in many compounds investigated for anti-inflammatory properties. nih.goveurekaselect.comresearchgate.net Studies have shown that various derivatives can exhibit significant anti-inflammatory and analgesic effects. nih.gov For example, in one study of newly synthesized 1,2,4-triazine derivatives, compound 4f was identified as having the highest anti-inflammatory activity. nih.gov The NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system, has been identified as a target for 1,2,4-triazine derivatives to mediate their anti-inflammatory effects. acs.org

The histamine (B1213489) H4 receptor, a target for treating inflammatory conditions, has also been a focus. A 1,3,5-triazine (B166579) derivative, compound 6 , showed antagonistic activity at this receptor and demonstrated anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model in vivo. mdpi.com

Anticonvulsant Activity Studies

Epilepsy is a prevalent neurological disorder, and the search for novel antiepileptic drugs (AEDs) is ongoing. The 1,2,4-triazine structure is a recognized pharmacophore for anticonvulsant activity. nih.govscholarsresearchlibrary.com It is believed that these compounds may act by inhibiting voltage-gated sodium channels in a frequency-dependent manner. nih.gov

Numerous studies have synthesized and screened 1,2,4-triazine derivatives for their potential to control seizures. A series of 5,6-bis aryl 1,2,4-triazines produced potent molecules when evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The substitution of an aryl ring at the C-5 and C-6 positions was found to be a key structural feature for this activity. nih.gov

Related 1,2,4-triazole-3-thione derivatives have also shown promising anticonvulsant activity in animal models, acting on voltage-gated sodium channels. mdpi.com One such derivative, TP-315, was effective in both the MES and 6Hz seizure tests in mice. mdpi.com While direct studies on this compound are not specified, the consistent anticonvulsant activity seen in structurally related compounds suggests its potential in this therapeutic area.

Research on Adenosine (B11128) A2A Receptor Antagonism

A significant area of research for 1,2,4-triazine derivatives has been their activity as antagonists of the adenosine A₂A receptor. nih.govacs.orgnih.gov This receptor is a promising non-dopaminergic target for the treatment of Parkinson's disease. nih.gov Structure-based drug design has led to the identification of potent, selective, and orally bioavailable 1,2,4-triazine antagonists. nih.govacs.org

Initial screening identified 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) as an antagonist of the A₂A receptor. acs.org This led to the synthesis and optimization of a series of analogs. The general synthetic pathway often involves the bromination of 5-aryl-1,2,4-triazin-3-amine derivatives, indicating that compounds like this compound are key intermediates or final compounds in these studies. semanticscholar.org X-ray crystallography of compounds bound to the receptor revealed that the 1,2,4-triazine core binds deep within the orthosteric binding pocket, making a key hydrogen bond to the residue Asn253. nih.govacs.org

The optimization of this series led to compounds with high in vivo efficacy in animal models of Parkinson's disease, such as reversing haloperidol-induced catalepsy in rats. nih.govbohrium.com

Table 1: In Vitro Activity of Selected 1,2,4-Triazine Derivatives as Adenosine A₂A Receptor Antagonists

| Compound | R¹ | R² | A₂A pKi |

|---|---|---|---|

| 4a | Phenyl | H | 6.93 |

| 4e | 2-Thienyl | H | 7.90 |

| 4g | 3-Thienyl | H | 8.01 |

| 4k | Phenyl | 4-CF₃-Ph | 8.80 |

Data sourced from studies on structure-based design of A₂A antagonists. nih.govacs.org pKi represents the negative logarithm of the inhibitory constant.

Antithrombotic and Antiplatelet Activity Studies

Currently, there is a lack of specific research in the publicly available scientific literature investigating the antithrombotic and antiplatelet activities of this compound or its closely related analogs.

Herbicidal Activity Research

The herbicidal potential of compounds belonging to the 1,2,4-triazine class has been a subject of scientific inquiry. These investigations often involve the synthesis of a series of derivatives followed by screening for their efficacy against various weed species. The structure-activity relationship (SAR) is a key focus, aiming to understand how different substituents on the triazine ring influence herbicidal effects.

While a broad range of 1,2,4-triazine derivatives have been synthesized and evaluated for their biological activities, including antifungal, anti-HIV, anticancer, and anti-inflammatory properties, specific research detailing the herbicidal activity of This compound is not extensively available in the public domain. ijpsr.info General studies on 2-aryl-1,2,4-triazine-3,5-diones have indicated that this class of compounds can act as light-activated membrane-disrupting herbicides, effective against both grass and broadleaf weeds at low application rates. fao.org

Research into the herbicidal properties of triazine derivatives often involves evaluating their ability to inhibit essential plant processes. For instance, some triazine herbicides are known to interfere with photosynthesis. google.com Structure-activity relationship studies on related heterocyclic compounds, such as 1,2,4-triazolo[1,5-a] ijpsr.infonih.govacs.orgtriazin-5,7-diones, have been conducted to optimize their biological effects, although these studies are primarily focused on other applications like anti-angiogenic activity. nih.gov

In the broader context of agricultural chemistry, the synthesis and herbicidal screening of various heterocyclic compounds, including those with a triazine core, is a common strategy for the discovery of new active ingredients. These studies typically involve the preparation of a library of compounds with systematic variations in their chemical structure. For example, research on 5-aryl-substituted pyrazole (B372694) derivatives has led to the identification of compounds with significant herbicidal effects. acs.orgmdpi.com However, specific data from such screening programs that includes This compound and details its herbicidal efficacy against specific weed species is not readily found in the reviewed literature.

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents at various positions, particularly at the C5 and C6 positions. nih.gov The nature of these substituents dictates the molecule's interaction with biological targets, influencing potency and selectivity.

Research on G-protein-coupled receptor 84 (GPR84) antagonists using 3,5,6-trisubstituted 1,2,4-triazines demonstrated the importance of the groups at the 5- and 6-positions. nih.govacs.org An extensive SAR study revealed that symmetrical and unsymmetrical aryl groups at these positions significantly affect antagonist affinity. nih.gov For instance, replacing the 4-methoxyphenyl (B3050149) groups in the lead compound with other substituents led to a range of potencies, highlighting the sensitivity of the receptor to the electronic and steric properties of these aryl rings. nih.gov

Similarly, in the context of anticancer agents, modifications on the triazine ring are crucial. In a series of novel 1,2,4-triazine derivatives, the introduction of a 6-methylbenzothiazole (B1275349) moiety resulted in the most active antitumor compound against a lung adenocarcinoma cell line, suggesting that extended, heterocyclic systems can enhance activity. nih.gov The table below summarizes the impact of various substituents on the 1,2,4-triazine ring from different studies.

| Scaffold | Substituents (Position) | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 5,6-disubstituted-1,2,4-triazine | Aryl groups (C5, C6) | GPR84 Antagonism | Both symmetrical and unsymmetrical aryl groups influence potency; substitution pattern is critical for affinity. | nih.govacs.org |

| 5,6-diphenyl-1,2,4-triazine | Thio-N-(6-substituted benzothiazol-2-yl)acetamide (C3) | Antitumor (A549 cells) | A 6-methylbenzothiazole moiety yielded the highest activity and selectivity. | nih.gov |

| 6-aryl-1,2,4-triazine | Various aryl groups (p-tolyl, 4-chlorophenyl, 4-bromophenyl) (C6) | c-Met Kinase Inhibition | Substituents on the C6-phenyl ring modulate inhibitory activity against c-Met kinase. | reading.ac.uk |

| Pyrazolo[1,5-a] jmchemsci.comnih.govacs.orgtriazine | Various substitutions | Antiproliferative (CDK2) | Specific substitution patterns led to significant inhibition of CDK2. | mdpi.com |

Role of the 3-Amino Group in Modulating Biological Activity and Selectivity

The 3-amino group on the 1,2,4-triazine ring is a critical pharmacophore that plays a significant role in biological activity and selectivity. researchgate.netresearchgate.net This functional group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with target proteins. researchgate.net Its presence is a defining feature for several classes of biologically active 1,2,4-triazines, including kinase inhibitors and antimicrobial agents. nih.govijpsr.info

A library of 3-amino-1,2,4-triazine derivatives was recently developed as potent and subtype-selective inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. nih.govnih.gov The study highlighted that the 3-amino scaffold was key to achieving selective inhibition of PDK1, and molecular modeling suggested that these ligands fit within the ATP-binding site of the enzyme. nih.gov

Furthermore, modifications of the 3-amino group itself can fine-tune activity. For example, in a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the N-aryl substituent on the amino group was varied. researchgate.netmdpi.com The resulting compounds showed different levels of anticancer activity, with molecular docking studies indicating that the amino group participates in hydrogen bonding with key residues like Asn258 in the tubulin binding site. researchgate.net This demonstrates that the 3-amino group is not just a static feature but a position that can be derivatized to optimize target engagement.

| Compound Series | Modification at 3-Amino Group | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazines | Core scaffold feature | PDK1 Inhibition | The 3-amino group was essential for potent and selective inhibition of PDK1. | nih.govnih.gov |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Varied N-aryl substituents | Anticancer (Tubulin Inhibition) | The N-aryl substitution modulates anticancer activity; the amino group acts as a hydrogen bond donor. | researchgate.netmdpi.com |

| 3-(pyrrolidin-1-yl)-1,2,4-triazin-6-amine | Substituted pyrrolidine (B122466) | Antibiotic (S. aureus, M. tuberculosis) | Modification of the 3-amino group into a substituted pyrrolidine yielded promising antibiotic activity. | ijpsr.info |

Significance of the 5-(3-Bromophenyl) Moiety for Target Engagement

The 5-(3-bromophenyl) moiety is a crucial structural element for the biological activity of the title compound and its analogs. This significance stems from the contributions of both the phenyl ring and the bromine substituent. The phenyl group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the bromine atom at the meta position introduces specific electronic properties and the potential for halogen bonding.

Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom), which can contribute significantly to binding affinity and selectivity. In the development of anticancer agents based on a similar 5-(3-Bromophenyl)-4H-1,2,4-triazole scaffold, molecular docking studies revealed that the bromine atom could form halogen bond interactions within the target protein's active site. researchgate.netmdpi.com

Considerations of Regioselectivity and Isomeric Forms in SAR Analysis

When designing and synthesizing substituted 1,2,4-triazines, particularly those with different substituents at the C5 and C6 positions, regioselectivity becomes a critical consideration. The precise spatial arrangement of functional groups can dramatically alter the compound's ability to fit into a target's binding site, thus affecting its biological activity.

An excellent illustration of this is found in the development of GPR84 antagonists. nih.govacs.org To explore the SAR of the 5- and 6-aryl substituents, researchers synthesized unsymmetrical 1,2-diketones to create two distinct regioisomers of the 1,2,4-triazine core. acs.org These regioisomers, where the positions of the two different aryl groups at C5 and C6 are swapped, were separated and individually tested. The results showed that the biological activity was often dependent on which substituent occupied which position, confirming that the specific arrangement (regiochemistry) was crucial for potent antagonism. acs.org

Beyond the substitution pattern on a single ring, the isomeric form of the triazine core itself (1,2,4-triazine vs. 1,2,3- or 1,3,5-triazine) is fundamental to its properties. jmchemsci.com The arrangement of nitrogen atoms in the ring defines its electronic distribution, geometry, and chemical reactivity. mdpi.com While all three isomers have been used as scaffolds for bioactive compounds, the 1,2,4-triazine system offers a unique combination of features that have made it particularly successful in drug discovery. nih.govijpsr.info Therefore, a comprehensive SAR analysis must consider both the specific placement of substituents (regioselectivity) and the underlying isomeric scaffold.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and its protein target. In the context of anticancer drug design, studies on analogs of 5-(3-Bromophenyl)-1,2,4-triazin-3-amine (B6282021) have utilized molecular docking to investigate their potential mechanisms of action.

For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were evaluated for their potential to inhibit tubulin polymerization, a key target for many anticancer agents. mdpi.comnih.gov The docking studies were performed against the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ) to elucidate the binding modes and affinities of these compounds. mdpi.comnih.gov

Molecular docking simulations predict how a ligand fits within a protein's binding pocket and estimate the strength of the interaction, typically reported as a binding affinity or docking score in kcal/mol. For the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series, the calculated binding affinities with the tubulin binding site were found to be significant, ranging from -6.502 to -8.341 kcal/mol. mdpi.comnih.govresearchgate.netnih.gov These favorable binding energies suggest a stable interaction between the ligands and the protein target, supporting their potential as tubulin inhibitors. One of the most promising compounds in the series, designated 4i, exhibited a strong binding affinity of -8.149 kcal/mol. mdpi.comresearchgate.netnih.gov

| Compound Analog | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | Tubulin | 5LYJ | -6.502 to -8.341 |

| Analog 4i | Tubulin | 5LYJ | -8.149 |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and binding. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. In the study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the interactions were characterized by two primary electrostatic interactions: hydrogen bonds and halogen bonds. mdpi.comnih.govnih.gov Specifically, the promising ligand 4i was observed to form a key hydrogen bond with the amino acid residue Asn258 of the tubulin protein, contributing to its stable binding within the combretastatin A-4 site. mdpi.comresearchgate.netnih.gov

The insights gained from molecular docking studies are fundamental to both ligand-based and structure-based drug design. By understanding the structure-activity relationships (SAR), chemists can rationally design new derivatives with improved potency and selectivity. For example, the docking results for the triazole analogs, which highlighted the importance of hydrogen and halogen bonding, can guide the synthesis of new 1,2,4-triazine (B1199460) derivatives. researchgate.net The goal is to optimize these interactions to enhance binding affinity and, consequently, biological activity. This computational-driven approach accelerates the discovery of new therapeutic candidates by focusing synthetic efforts on compounds with the highest probability of success. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods can predict a wide range of molecular properties, including optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO). nih.gov For novel heterocyclic compounds like this compound, DFT calculations provide a theoretical understanding of their structural and electronic characteristics. nih.gov Studies on related structures have used DFT to find good correlation between theoretical and experimental data from spectroscopic and X-ray diffraction techniques, thereby validating the computational models. nih.gov Such calculations are also employed to understand intermolecular interactions and the electronic properties that influence a molecule's reactivity and binding capabilities. mdpi.commdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources. For the analogous 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine series, ADME properties were predicted using the SwissADME software. mdpi.comnih.gov A key focus of this analysis was the evaluation of Lipinski's rule of five, which helps to predict drug-likeness and oral bioavailability. The results indicated that none of the synthesized triazole compounds violated Lipinski's rule of five, suggesting they possess favorable physicochemical properties for further development. mdpi.comresearchgate.netnih.gov

| ADME Parameter (Lipinski's Rule of Five) | Generally Accepted Criteria for Drug-Likeness | Finding for Analogous Triazole Series |

| Molecular Weight | ≤ 500 g/mol | Compliant |

| Log P (Lipophilicity) | ≤ 5 | Compliant |

| Hydrogen Bond Donors | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant |

In Silico Toxicity Prediction Methodologies

Assessing the potential toxicity of a compound is a critical step in drug development. In silico toxicity prediction models can identify potential liabilities early on. For the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, toxicity was predicted using the ProTox-II software platform. mdpi.comnih.gov This analysis predicted the median lethal dose (LD50) and the corresponding toxicity class. The predicted LD50 values for all compounds in the series were found to be between 440 and 500 mg/kg. researchgate.netnih.gov These values place the compounds into toxicity class IV, indicating they are "harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). researchgate.netnih.gov This information is valuable for guiding the selection of candidates for further preclinical testing.

| Compound Series | Predicted LD50 Range (mg/kg) | Predicted GHS Toxicity Class |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | 440 - 500 | IV |

Future Research Directions and Therapeutic Implications

Design and Synthesis of Novel 1,2,4-Triazine (B1199460) Analogues with Enhanced Potency and Selectivity

The 1,2,4-triazine core is a versatile starting point for the design and synthesis of new chemical entities. eurekaselect.com Future efforts will likely focus on the strategic modification of the 5-(3-bromophenyl)-1,2,4-triazin-3-amine (B6282021) structure to enhance its potency against specific biological targets while improving its selectivity to minimize off-target effects.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these novel analogues. nih.gov By systematically altering the substituents on the phenyl ring and the triazine core, researchers can probe the key interactions between the molecule and its target. For instance, the introduction of different functional groups at various positions on the phenyl ring can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and activity. acs.orgacs.org The synthesis of 5,6-biaryl-1,2,4-triazine-3-amine derivatives has been achieved through methods like Suzuki cross-coupling reactions, allowing for a diverse range of analogues to be created and evaluated. acs.org

Computational modeling and structure-based drug design will play an increasingly important role in this process. acs.orgnih.gov By understanding the binding mode of this compound within the active site of its target protein, more rational design strategies can be employed to develop next-generation inhibitors with superior pharmacological profiles. acs.org

A summary of synthetic strategies for 1,2,4-triazine derivatives can be seen in the table below.

| Starting Material | Reaction | Product | Reference |

| 3-Amino-5-aryl-1,2,4-triazine | Treatment with N-Bromosuccinimide (NBS) | 6-Bromo-3-amino-5-aryl-1,2,4-triazine | nih.gov |

| 4-Chloroderivative | Treatment with hydrazine (B178648) hydrate (B1144303), condensation with arylcarbaldehyde, cyclization, and cross-coupling | 3,5-Diaryl nih.govnih.govnih.govtriazolo[4,3-c]quinazoline | urfu.ru |

| Cyanuric chloride | Stepwise amination with an aniline (B41778) derivative and ammonium (B1175870) hydroxide, followed by Suzuki coupling | 6-Substituted-4-amino-1,3,5-triazine derivatives | mdpi.com |

| Imamine | Molecular hybridization and nucleophilic substitution | Imamine-1,3,5-triazine derivatives | rsc.org |

Development of Multi-Targeted Agents Based on the 1,2,4-Triazine Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.govnih.gov This has led to a growing interest in the development of multi-targeted agents that can simultaneously modulate several key proteins. The 1,2,4-triazine scaffold is an attractive platform for the design of such drugs due to its ability to be functionalized at multiple positions, allowing for the incorporation of different pharmacophores. nih.govnih.gov

For example, 1,2,4-triazine derivatives have been investigated as multi-target inhibitors for Alzheimer's disease by targeting enzymes like BACE1 and possessing antioxidant and metal-chelating properties. nih.gov In the context of cancer, a multi-targeted approach could involve designing a single molecule that inhibits both a key signaling protein and a drug efflux pump, thereby addressing drug resistance. nih.gov The development of multi-target drugs based on the 1,2,4-triazine scaffold holds the promise of enhanced therapeutic efficacy and a reduced likelihood of the development of drug resistance. nih.govekb.eg

Application of Advanced Biological Assay Systems, Including 3D Cell Culture Models

To better predict the clinical efficacy of novel this compound analogues, it is essential to move beyond traditional two-dimensional (2D) cell culture systems. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and gene expression patterns. nih.gov

The evaluation of novel 1,2,4-triazine derivatives in these advanced assay systems will provide a more realistic assessment of their anti-cancer activity and potential for in vivo efficacy. nih.gov For instance, the ability of a compound to penetrate a tumor spheroid and induce cell death throughout the structure is a critical parameter that cannot be assessed in a 2D monolayer culture. These models can also be used to study the effects of the compounds on cell migration, invasion, and angiogenesis, providing a more comprehensive understanding of their therapeutic potential.

Investigation of Resistance Mechanisms and Potential for Combination Therapies

A major challenge in cancer therapy is the development of drug resistance, where cancer cells become less sensitive to the effects of a drug over time. tri.edu.aunih.gov Understanding the potential mechanisms by which cancer cells might develop resistance to this compound and its analogues is crucial for the long-term success of these compounds. This can involve studies to identify changes in the target protein, activation of alternative signaling pathways, or increased drug efflux. nih.govmusechem.com

Combination therapies, where two or more drugs with different mechanisms of action are used together, represent a promising strategy to overcome drug resistance. nih.govmdpi.com For example, this compound analogues could be combined with other targeted therapies, conventional chemotherapy, or immunotherapy. mdpi.com The goal of such combinations is to create a synergistic effect, where the combined effect of the drugs is greater than the sum of their individual effects, and to reduce the likelihood of resistance emerging. nih.gov

| Strategy | Description | Potential Benefit |

| Targeted Therapy Combinations | Combining a 1,2,4-triazine derivative with an inhibitor of a different signaling pathway. | Overcome resistance by blocking escape pathways. nih.gov |

| Chemotherapy Combinations | Using a 1,2,4-triazine analogue alongside a traditional cytotoxic agent. | Enhance cell killing and potentially re-sensitize resistant cells. musechem.com |

| Immunotherapy Combinations | Combining a 1,2,4-triazine derivative with an immune checkpoint inhibitor. | Modulate the tumor microenvironment and enhance the anti-tumor immune response. mdpi.com |

Exploration of this compound as a Chemical Biology Probe

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools for chemical biology research. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of a potent and selective probe based on the this compound scaffold could enable researchers to dissect the roles of its target protein in health and disease.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and cell permeability. It can be modified with tags, such as fluorescent dyes or biotin, to facilitate the visualization and isolation of its target protein. Such probes would be invaluable for target validation, understanding disease mechanisms, and identifying new therapeutic opportunities.

Q & A

How can researchers optimize the synthesis of 5-(3-Bromophenyl)-1,2,4-triazin-3-amine to improve yield and purity?

Methodological Answer:

Optimization involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For example, using aminoguanidine bicarbonate as a precursor (common in triazine synthesis) under reflux in polar aprotic solvents (e.g., DMF) can enhance yield . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity. Monitoring intermediates by TLC and characterizing intermediates via H NMR ensures reaction progression. For bromophenyl substitution, coupling reactions with Pd catalysts (e.g., Suzuki-Miyaura) may require precise stoichiometry to avoid byproducts .

What advanced techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal refinement. Ensure high-resolution data collection (≤1.0 Å) to resolve bromine-heavy atom effects and validate bond angles/planarity .

- Spectroscopy : High-field NMR (500 MHz or higher) with C DEPT and HSQC/ HMBC correlations to assign aromatic protons and amine groups. Mass spectrometry (HRMS-ESI) confirms molecular weight (±2 ppm error).

- Tautomerism analysis : IR spectroscopy identifies N–H stretches, while variable-temperature NMR detects tautomeric equilibria .

How can potential tautomeric forms of this compound be experimentally distinguished?

Methodological Answer:

Tautomerism in triazines can be studied via:

- X-ray crystallography : Resolves proton positions in the solid state. For example, planar triazine rings with dihedral angles <5° suggest minimal tautomeric distortion .

- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., amine protons) in DMSO-d to detect exchange between tautomers.

- Computational modeling : DFT calculations (B3LYP/6-311+G**) predict relative stability of tautomers and compare with experimental data .

What methodologies are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen against kinase/enzyme targets (e.g., EGFR, CDK) using fluorescence-based assays. IC values quantify inhibition potency.

- Cellular studies : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).

- Structural analogs : Compare with compounds like 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, which shows activity in patent literature .

How should researchers address contradictory spectroscopic data during characterization?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and MS to resolve discrepancies. For example, unexpected H NMR peaks may arise from impurities; repeat purification or use preparative HPLC.

- Isotopic labeling : Synthesize N-labeled analogs to clarify nitrogen environments in complex splitting patterns.

- Crystallography : Resolve ambiguities (e.g., positional disorder) via single-crystal analysis .

What computational approaches predict the reactivity or interactions of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model binding to protein targets (e.g., triazine-based inhibitors in kinase pockets). Validate with MD simulations (NAMD/GROMACS) for stability.

- DFT calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites for functionalization. HOMO-LUMO gaps predict redox behavior .

- QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using partial least squares regression.

What strategies mitigate poor crystallization for X-ray analysis?

Methodological Answer:

- Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize lattice packing.

- Solvent screening : Test high-vapor-pressure solvents (e.g., ether) for slow evaporation.

- Temperature gradients : Use a thermal cycler to gradually lower temperature (0.1°C/min) for nucleation control.

- Seeding : Introduce microcrystals from analogous compounds (e.g., 5-phenyl-1,2,4-triazin-3-amine) to induce growth .

How can regioselectivity challenges during bromophenyl substitution be addressed?

Methodological Answer:

- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination to the 3-position.

- Metal catalysis : Use CuBr/ligand systems for selective C–H activation in cross-coupling reactions.

- Microwave-assisted synthesis : Reduce side reactions via rapid, controlled heating (e.g., 150°C, 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.